Methyl 4-methoxy-3-(oxiran-2-yl)benzoate
Description
Methyl 4-methoxy-3-(oxiran-2-yl)benzoate is a benzoate ester featuring a methoxy group at the 4-position and an epoxide (oxirane) ring at the 3-position of the aromatic ring. This compound belongs to a class of epoxide-functionalized benzoates, which are of interest in organic synthesis and medicinal chemistry due to the reactivity of the epoxide moiety and the tunability of the aromatic substituents.
The epoxide group enables participation in ring-opening reactions, nucleophilic additions, and cycloadditions, while the methoxy and ester groups influence electronic and steric properties. Such compounds are often intermediates in drug discovery or materials science.
Properties
IUPAC Name |
methyl 4-methoxy-3-(oxiran-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7(11(12)14-2)5-8(9)10-6-15-10/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWFYHVZCKEGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(oxiran-2-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-(oxiran-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-(oxiran-2-yl)benzoate involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- In contrast, the 4-chlorobenzoyl group in 3n () provides electron-withdrawing effects, increasing electrophilicity of the epoxide for nucleophilic attacks .
- Synthetic Routes: Asymmetric catalysis (e.g., proline-based organocatalysts in 3n) achieves high enantiomeric purity, while photochemical methods (e.g., 28c) avoid metal catalysts, aligning with green chemistry principles .
- Functional Group Diversity: The cyano and amino groups in 4f () enable further derivatization, such as click chemistry or hydrogen bonding interactions .
Physicochemical and Spectroscopic Data
- NMR Trends :
- HRMS and IR :
Notes
Data Limitations : Direct experimental data for methyl 4-methoxy-3-(oxiran-2-yl)benzoate are sparse; comparisons rely on structurally related analogs.
Synthetic Recommendations : Catalytic asymmetric epoxidation () or photochemical methods () could be adapted for its synthesis.
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